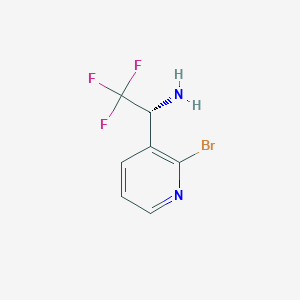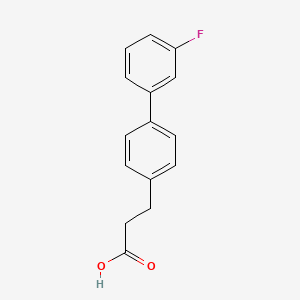
5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-4-methoxy-3-methylbenzene diazonium chloride, which undergoes a Japp-Klingemann coupling reaction with 2-formylcyclohexanone to yield the desired indazole derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of transition metal catalysts and solvent-free conditions to minimize byproducts and enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring .
Aplicaciones Científicas De Investigación
5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various cellular processes .
Comparación Con Compuestos Similares
- 1H-Indazole-3-carboxylic acid
- 5-Methyl-1H-indazole-3-carboxylic acid
- 4-Methoxy-1H-indazole-3-carboxylic acid
Comparison: 5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to other indazole derivatives, this compound may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
5-methoxy-4-methyl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-7(15-2)4-3-6-8(5)9(10(13)14)12-11-6/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
CPKNQODQANMDDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1C(=NN2)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


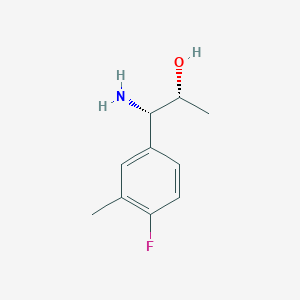
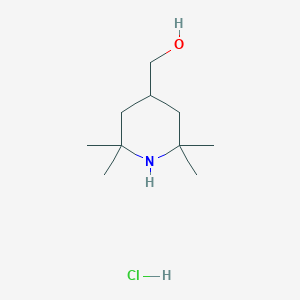
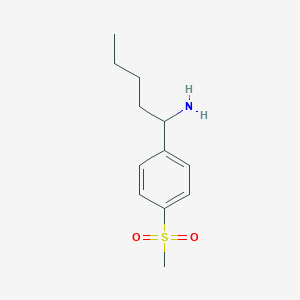
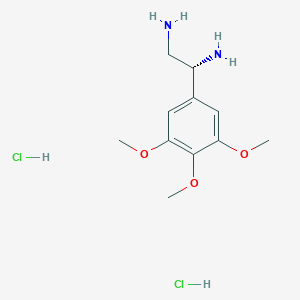
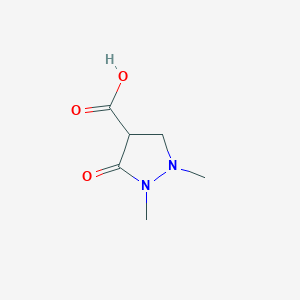



![Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide](/img/structure/B13035174.png)
![(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035177.png)
